Spectroscopic and Structural Elucidation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Technical Guide
Spectroscopic and Structural Elucidation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its structural analogues and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of new indole-containing compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(1H-indol-3-yl)-2-methylpropan-1-amine. These predictions are derived from the analysis of its constituent functional groups—a primary amine, a 3-substituted indole ring, and a neopentyl-like carbon skeleton—and comparison with data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.65 | d | 1H | Ar-H (H4) |
| ~7.35 | d | 1H | Ar-H (H7) |
| ~7.20 | t | 1H | Ar-H (H6) |
| ~7.12 | t | 1H | Ar-H (H5) |
| ~7.05 | s | 1H | Ar-H (H2) |
| ~2.80 | s | 2H | -CH₂-NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
| ~1.20 | s | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~136.5 | C7a |
| ~127.0 | C3a |
| ~122.5 | C2 |
| ~122.0 | C6 |
| ~119.5 | C5 |
| ~119.0 | C4 |
| ~113.0 | C3 |
| ~111.0 | C7 |
| ~50.0 | -CH₂-NH₂ |
| ~35.0 | -C(CH₃)₂ |
| ~25.0 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3300 | Broad | N-H stretch (indole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | N-H bend (primary amine) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~740 | Strong | C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 130 | [M - C(CH₃)₂NH₂]⁺ |
| 58 | [C(CH₃)₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-(1H-indol-3-yl)-2-methylpropan-1-amine. These protocols are based on standard practices for the characterization of novel organic compounds, particularly indole alkaloids and primary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
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¹H NMR Acquisition:
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Set the spectral width to cover a range of -2 to 12 ppm.
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Use a 30-degree pulse width.
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Set the relaxation delay to 2 seconds.
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Acquire 16 scans.
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Process the data with a line broadening of 0.3 Hz.
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¹³C NMR Acquisition:
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Set the spectral width to cover a range of 0 to 200 ppm.
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Use a proton-decoupled pulse sequence.
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Set the relaxation delay to 5 seconds.
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Acquire 1024 scans.
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Process the data with a line broadening of 1.0 Hz.
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Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., methanol or dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Record the spectrum over a range of 4000 to 400 cm⁻¹.
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Co-add 32 scans to improve the signal-to-noise ratio.
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Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.
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Mass Spectrometry (MS)
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Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to 10-100 µg/mL with the same solvent.[1]
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Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
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Data Acquisition:
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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Acquire the mass spectrum in positive ion mode.
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Set the mass range to m/z 50-500.
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Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.
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For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting fragment ion spectrum.
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Visualizations
The following diagrams illustrate the key structural features and a typical workflow for the spectroscopic analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Caption: Potential biological signaling pathways involving the title compound.
(Structure to be confirmed)